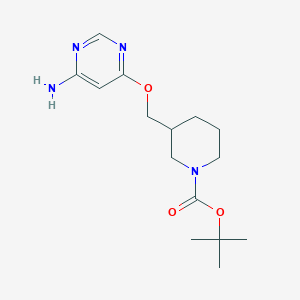

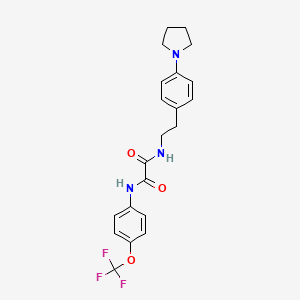

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound that likely contains an oxalamide group, which is a feature known to facilitate the formation of supramolecular networks through hydrogen bonding. The compound is not directly discussed in the provided papers, but its structure can be inferred to have characteristics similar to those of the oxalamide derivatives mentioned in the papers. These characteristics include the potential for hydrogen bonding and the presence of aromatic rings that may influence the molecule's conformation and interactions.

Synthesis Analysis

While the specific synthesis of N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is not detailed in the provided papers, similar compounds have been synthesized using solid-phase synthesis techniques. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized and subjected to reactions that yielded pyrrolidin-3-ones, indicating that the pyrrolidine ring can be incorporated into complex molecules through synthetic organic reactions .

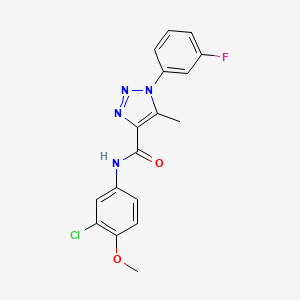

Molecular Structure Analysis

The molecular structure of related oxalamide compounds has been analyzed using X-ray crystallography, revealing that these molecules can exist in different polymorphic forms with distinct conformational properties . The presence of an inversion center in the oxalamide group can lead to the formation of extended supramolecular networks through intermolecular hydrogen bonding . These findings suggest that N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide may also exhibit polymorphism and form similar hydrogen-bonded networks.

Chemical Reactions Analysis

The oxalamide group in the compound is likely to engage in hydrogen bonding, which can influence the reactivity and interaction with other molecules. The presence of the pyrrolidine ring, as seen in related compounds, can undergo rearrangements under certain conditions, such as the reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf), leading to unexpected products like pyrrolidin-3-ones . This suggests that the pyrrolidine moiety in N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide may also participate in unique chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can be hypothesized based on the properties of similar oxalamide compounds. These compounds typically exhibit strong hydrogen bonding, which can lead to the formation of stable supramolecular structures . The presence of aromatic rings and substituents like the trifluoromethoxy group can affect the molecule's polarity, solubility, and overall stability. The polymorphic nature of oxalamide compounds also suggests that the compound may have different solid-state forms, each with its own set of physical properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Behavior

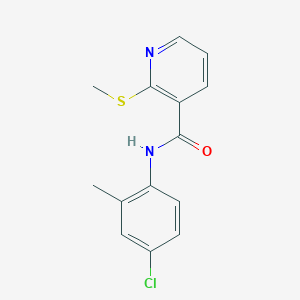

- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : The compound plays a role in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines using a metal-free oxidative N-N bond formation method, offering short reaction times and high yields (Zheng et al., 2014).

- Synthesis of Pyrazolopyridine Derivatives : It is involved in the synthesis of pyrazolopyridine derivatives, which have applications in antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

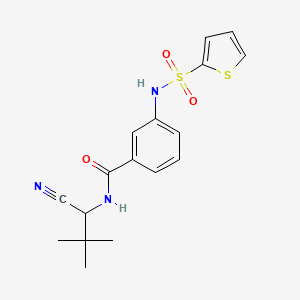

Supramolecular Networks

- Formation of Supramolecular Networks : The compound contributes to forming extended supramolecular networks through hydrogen bonding, which is significant in the study of molecular assemblies and materials science (Lee, 2010).

Catalysis

- Copper-Catalyzed Coupling Reactions : The compound acts as an effective ligand in copper-catalyzed coupling reactions, important in the synthesis of diverse internal alkynes (Chen et al., 2023).

Conducting Polymers

- Synthesis of Conducting Polymers : It is used in the synthesis of conducting polymers with low oxidation potentials, highlighting its relevance in materials science and electronics (Sotzing et al., 1996).

Electrochromic and Ion Receptor Properties

- Investigation of Electrochromic Materials : The compound is studied for its electrochromic and ion receptor properties, indicating potential applications in smart materials and sensors (Mert et al., 2013).

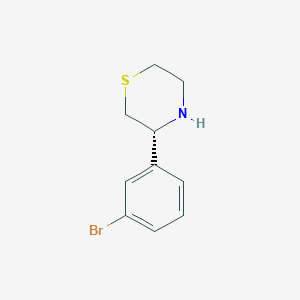

Pyrrolidine Synthesis

- Pyrrolidine Synthesis : Its derivatives are employed in synthesizing pyrrolidines, which are significant in medicine and industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Applications in Organic Chemistry

- Intramolecular Reactions to N-Heterocycles : It is used in the synthesis of N-heterocycles, showcasing its utility in organic synthesis (Terao et al., 1986).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Biochemical Pathways

For example, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs), indicating potential involvement in androgen signaling pathways .

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant activities .

Propiedades

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O3/c22-21(23,24)30-18-9-5-16(6-10-18)26-20(29)19(28)25-12-11-15-3-7-17(8-4-15)27-13-1-2-14-27/h3-10H,1-2,11-14H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWXPIRBGDTWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-6-[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2499639.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2499640.png)

![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)

![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)